molecular formula C14H13Cl2N3 B1487418 3-Benzyl-8-(chloromethyl)[1,2,4]triazolo[4,3-a]pyridine hydrochloride CAS No. 2204562-17-2

3-Benzyl-8-(chloromethyl)[1,2,4]triazolo[4,3-a]pyridine hydrochloride

Cat. No.: B1487418
CAS No.: 2204562-17-2
M. Wt: 294.2 g/mol
InChI Key: BOWLKMXANYMIKN-UHFFFAOYSA-N
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Description

3-Benzyl-8-(chloromethyl)[1,2,4]triazolo[4,3-a]pyridine hydrochloride is a chemical compound with the molecular formula C14H12ClN3·HCl It is a member of the triazolopyridine family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-8-(chloromethyl)[1,2,4]triazolo[4,3-a]pyridine hydrochloride typically involves the reaction of 3-benzyl-1H-[1,2,4]triazole with 2-chloromethylpyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-8-(chloromethyl)[1,2,4]triazolo[4,3-a]pyridine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar aprotic solvents like DMF or DMSO, using nucleophiles such as sodium azide or primary amines.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce hydroxylated or carbonylated compounds.

Scientific Research Applications

3-Benzyl-8-(chloromethyl)[1,2,4]triazolo[4,3-a]pyridine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzyl-8-(chloromethyl)[1,2,4]triazolo[4,3-a]pyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
  • 3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
  • 3-(4-Pyridinyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine

Uniqueness

3-Benzyl-8-(chloromethyl)[1,2,4]triazolo[4,3-a]pyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloromethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry. Additionally, its triazolopyridine core is associated with a range of biological activities, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

3-benzyl-8-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3.ClH/c15-10-12-7-4-8-18-13(16-17-14(12)18)9-11-5-2-1-3-6-11;/h1-8H,9-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWLKMXANYMIKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C3N2C=CC=C3CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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